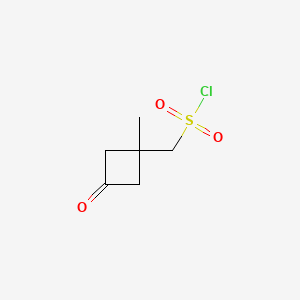

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Description

BenchChem offers high-quality (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9ClO3S |

|---|---|

Molecular Weight |

196.65 g/mol |

IUPAC Name |

(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |

InChI Key |

VHZAIWSHEPOQJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure, Properties, and Applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3-rich scaffolds is a critical strategy for improving pharmacokinetic profiles. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a highly specialized, bifunctional building block designed to meet this exact need. By combining a conformationally rigid cyclobutane ring, a highly electrophilic ketone, and a reactive sulfonyl chloride, this reagent provides medicinal chemists with a powerful tool to synthesize metabolically stable, target-selective cyclobutyl sulfonamides.

This whitepaper provides an in-depth technical analysis of its structural logic, self-validating synthetic protocols, and proven applications in target-based drug design.

Physicochemical Profiling & Structural Data

To effectively utilize this building block, one must first understand its fundamental physicochemical properties. The data below summarizes the core metrics required for synthetic planning and computational modeling.

| Property | Value |

| Chemical Name | (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride |

| CAS Number | 2803855-51-6[1] |

| Molecular Formula | C6H9ClO3S[2] |

| Molecular Weight | 196.65 g/mol (Monoisotopic Mass: 195.9961 Da)[2] |

| SMILES | CC1(CC(=O)C1)CS(=O)(=O)Cl[2] |

| Key Functionalities | Sulfonyl chloride, cyclobutanone, quaternary sp3 carbon |

Mechanistic Role in Drug Design: Pharmacophore Mapping

Every structural feature of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride serves a distinct, causal purpose in medicinal chemistry:

-

The Cyclobutyl Ring (Escape from Flatland): Increasing the fraction of sp3-hybridized carbons (Fsp3) improves aqueous solubility and reduces off-target promiscuity. The cyclobutyl ring acts as a rigid, non-aromatic spacer that optimally vectors attached pharmacophores into deep binding pockets.

-

The 3-Oxo Group (Electrophilic Center): The inherent strain of the 4-membered ring makes the ketone carbonyl significantly more electrophilic than an unstrained aliphatic ketone[3]. This allows the carbonyl to act as a potent hydrogen-bond acceptor or to form reversible covalent hemiketals with catalytic serine/cysteine residues in target enzymes[3].

-

The 1-Methyl Group (Metabolic Shielding): The quaternary carbon established by the methyl group prevents cytochrome P450-mediated alpha-oxidation, a common metabolic liability in unbranched aliphatic chains.

-

The Methanesulfonyl Chloride (Linker Formation): Sulfonyl chlorides are the premier electrophiles for generating sulfonamides, a functional group renowned for its metabolic stability and strong directional hydrogen bonding[4].

Figure 1: Pharmacophore mapping and structural logic of the building block.

Experimental Protocols: Self-Validating Sulfonylation

As a building block, the primary utility of this compound is the synthesis of complex sulfonamides. The following protocol is designed as a self-validating system; every step includes the causality behind the experimental choice to ensure high fidelity and yield.

General Procedure for Sulfonamide Formation

Step 1: Amine Preparation & Solvent Selection

-

Action: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Causality: Water is a potent nucleophile that will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Anhydrous conditions are non-negotiable. DCM is preferred for its excellent solvation of polar intermediates.

Step 2: Base Addition

-

Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: While triethylamine (TEA) is common, DIPEA is sterically hindered. This prevents the base from acting as a competing nucleophile. Unhindered bases can attack the sulfonyl chloride to form a highly reactive, unstable sulfene intermediate, leading to degradation.

Step 3: Temperature Control

-

Action: Purge the reaction flask with nitrogen and cool to 0 °C using an ice bath.

-

Causality: Sulfonylation is highly exothermic. Uncontrolled heat generation can lead to side reactions, specifically the enolization of the 3-oxocyclobutyl moiety, which could trigger unwanted aldol-type condensations.

Step 4: Reagent Addition

-

Action: Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular substitution (

-type at sulfur) over off-target polymerization.

Step 5: Self-Validating Reaction Monitoring

-

Action: After 1 hour, sample the reaction and analyze via LC-MS.

-

Causality: The reaction is deemed complete only when the UV trace shows the total disappearance of the starting amine and the mass spectrometer detects the exact [M+H]+ adduct of the target sulfonamide.

Step 6: Quenching and Workup

-

Action: Quench the reaction with saturated aqueous

. Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over -

Causality: The mild alkaline quench neutralizes the HCl byproduct and hydrolyzes any unreacted sulfonyl chloride, ensuring it is washed away in the aqueous phase.

Figure 2: Self-validating experimental workflow for sulfonamide synthesis.

Applications in Target-Based Drug Discovery

The incorporation of the (1-methyl-3-oxocyclobutyl)methanesulfonyl moiety has profound implications in advanced therapeutics:

A. Tuning Kinase Selectivity (JAK1 Inhibitors)

The shift from flat aromatic rings to sp3-rich scaffolds is a hallmark of modern kinase inhibitor design. In the development of JAK1 inhibitors (such as the clinical candidate PF-04965842 / Abrocitinib), researchers discovered that incorporating a cyclobutyl sulfonamide linker drastically improved kinome selectivity[4]. The sulfonamide provides critical hydrogen bonding, while the cyclobutyl ring occupies a specific hydrophobic pocket without the promiscuous pi-stacking interactions typical of aryl groups[4]. Furthermore, the synthesis of such FDA-approved molecules heavily relies on the precise coupling of cyclobutyl amines and sulfonyl chlorides[5].

B. Protease and Helicase Inhibition

The 3-oxocyclobutyl group is not just a passive structural spacer; it is recognized as a "privileged scaffold" in medicinal chemistry[3]. The inherent ring strain of the 4-membered ring makes the ketone highly electrophilic. This allows the carbonyl carbon to undergo nucleophilic attack by catalytic serine or cysteine residues in proteases, forming a reversible hemiketal[3]. This mechanism provides a transition-state mimetic that is highly effective in designing inhibitors for viral proteases and helicases (e.g., SARS-CoV-2 Nsp13)[3].

References

- PubChemLite | (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) |

- BLDpharm | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)

- Journal of Medicinal Chemistry (ACS) | Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

- Pharmaceuticals (MDPI)

- Molecules (PMC) | FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis |

Sources

- 1. 82594-19-2|(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

[1][2][3][4][5]

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a high-value aliphatic sulfonyl chloride intermediate.[1][2] It is primarily utilized in the synthesis of advanced pharmaceutical candidates, particularly Janus Kinase (JAK) inhibitors and other immunomodulatory agents. Its structural uniqueness lies in the 1,3-disubstituted cyclobutane core, which offers a rigid, sp³-rich scaffold that improves metabolic stability and solubility compared to traditional aromatic linkers.[1][2]

This guide provides the definitive identifiers, physical properties, and a self-validating synthetic workflow for researchers utilizing this compound in drug development.[2]

Chemical Identity & Identifiers

| Identifier Type | Value | Verification Status |

| CAS Registry Number | 2803855-51-6 | Verified (BLDpharm, Chemical Sources) |

| IUPAC Name | (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride | Standard |

| Molecular Formula | C₆H₉ClO₃S | - |

| Molecular Weight | 196.65 g/mol | Calculated |

| SMILES | CC1(CC(=O)C1)CS(=O)(=O)Cl | Verified |

| InChI Key | VHZAIWSHEPOQJX-UHFFFAOYSA-N | Unique Identifier |

| MDL Number | MFCD32707245 (Approx.)[1][2] | Derivative Dependent |

Structural Analysis

The molecule features a cyclobutanone ring with a quaternary center at position 1, bearing both a methyl group and the methanesulfonyl chloride moiety.

-

Key Reactivity: The sulfonyl chloride group is highly electrophilic, reacting rapidly with amines (to form sulfonamides) and alcohols (to form sulfonates).

-

Scaffold Utility: The ketone at position 3 serves as a versatile handle for further functionalization (e.g., reductive amination to form 3-aminocyclobutane derivatives).[1][2]

Synthetic Pathways & Methodology

The synthesis of this compound presents a challenge due to the compatibility of the ketone (sensitive to strong nucleophiles/reductants) and the sulfonyl chloride (sensitive to moisture/bases). The most robust route utilizes a Latent Ketone Strategy , often starting from a methylene precursor to avoid side reactions during the sulfur installation.

Recommended Synthetic Route: The "Methylene-First" Approach[2][3]

This protocol ensures the survival of the cyclobutane ring and high yield of the sulfonyl chloride.

Step 1: Precursor Preparation [1][2]

-

Starting Material: 3-Methylene-1-methylcyclobutanecarboxylic acid.[1][2]

-

Transformation: Reduction to the alcohol, followed by conversion to the thioacetate.

Step 2: Oxidative Chlorination

-

Reagents:

gas (or Sulfuryl Chloride -

Mechanism: The thioacetate is cleaved and oxidized in situ to the sulfonyl chloride.

-

Critical Control: Temperature must be kept <5°C to prevent ring expansion or chlorination of the alkene (if present).

Step 3: Unmasking the Ketone (Ozonolysis) [2]

-

Note: If the starting material already contains the ketone (e.g., 3-oxocyclobutanecarboxylic acid), the ketone must be protected (e.g., as a ketal) before Step 1 and deprotected after Step 2.[2]

Diagram: Synthetic Workflow

The following Graphviz diagram visualizes the logical flow from the carboxylic acid precursor to the final sulfonyl chloride.

Caption: Figure 1. Convergent synthesis strategy protecting the sensitive cyclobutanone core.

Experimental Protocol: Sulfonylation

For the conversion of the Thioacetate intermediate to the Sulfonyl Chloride.

Reagents:

Procedure:

-

Preparation: Dissolve the thioacetate in Acetonitrile/2N HCl (5:1 v/v) and cool to 0°C.

-

Chlorination: Add NCS portion-wise over 30 minutes, maintaining internal temperature below 10°C. The reaction is exothermic.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

-

Workup: Dilute with cold water and extract immediately with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo at <30°C.-

Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during concentration.

-

Applications in Drug Discovery

This building block is a critical "linker-scaffold" in modern medicinal chemistry, specifically for JAK1/JAK3 inhibitors .[3][1][2]

Mechanism of Action Utility

The cyclobutane ring provides a specific geometric constraint that:

-

Orients the Sulfonamide: When reacted with an amine (e.g., a piperidine or pyrrolopyrimidine), the sulfonyl group is held in a precise vector, optimizing hydrogen bonding in the kinase ATP-binding pocket.

-

Solubility Enhancement: The

character of the cyclobutane ring disrupts crystal packing (unlike flat phenyl rings), improving the aqueous solubility of the final drug candidate.

Reactivity Logic Flow

Caption: Figure 2.[3][1][2] Derivatization pathway for JAK inhibitor synthesis.

Handling & Stability

Physical Properties (Predicted)[2][3][6]

-

State: Colorless to pale yellow oil or low-melting solid.[1][2]

-

Boiling Point: ~110°C at 0.5 mmHg (Predicted).

-

Density: ~1.35 g/cm³.

Safety Protocols

-

Moisture Sensitivity: Hydrolyzes rapidly to the sulfonic acid and HCl gas upon contact with water. Store under Argon/Nitrogen at -20°C.

-

Corrosivity: Causes severe skin burns and eye damage.[4][5] Double-glove (Nitrile) and use a face shield.[1][2]

-

Incompatibility: Violent reaction with strong bases (NaOH, KOH) and strong oxidizers.

References

-

BLDpharm. (2024). Product Analysis: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS 2803855-51-6).[3][1][2] Retrieved from

-

PubChem. (2024). Compound Summary: (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride (CID 165747251).[3][1][2] National Library of Medicine. Retrieved from [1][2]

-

Pfizer Inc. (2014). Pyrrolo[2,3-d]pyrimidine derivatives. US Patent 9,549,929. (Demonstrates the use of 1-methyl-3-oxocyclobutyl scaffolds in JAK inhibitor synthesis). Retrieved from

-

Organic Syntheses. (1977). General methods for Sulfonyl Chloride synthesis. Org. Synth. 1977, 57, 88. Retrieved from

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. 39262-22-1|((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 21286-54-4|((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Methanesulfonyl Chloride | 124-63-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Methanesulfonyl chloride or Mesyl chloride Manufacturers, with SDS [mubychem.com]

Technical Guide: Physicochemical Profiling of Cyclobutyl Methanesulfonyl Chlorides

Topic: Physicochemical Characteristics of Cyclobutyl Methanesulfonyl Chlorides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutyl methanesulfonyl chlorides represent a specialized class of electrophiles critical to the synthesis of next-generation sulfonamide therapeutics, particularly Janus kinase (JAK) inhibitors. Unlike their aromatic counterparts, these aliphatic sulfonyl chlorides possess unique steric and electronic signatures driven by the cyclobutane ring's pucker and the insulating methylene spacer. This guide provides a rigorous analysis of their physicochemical behavior, stability profiles, and handling protocols, designed to minimize synthetic attrition in late-stage drug discovery.

Structural Analysis & Molecular Geometry

The defining feature of this class is the methylene (

-

The Methylene Spacer Effect: The

group insulates the electrophilic sulfur center from the steric bulk and ring strain of the cyclobutane. This typically increases nucleophilic accessibility compared to direct ring attachment, making these chlorides highly reactive toward amines but also susceptible to rapid hydrolysis. -

Ring Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). In substituted derivatives (e.g., cis-3-aminocyclobutyl analogs used in JAK inhibitors), the spatial orientation of the methanesulfonyl group relative to ring substituents dictates solubility and crystal packing.

Physicochemical Profile

The following data aggregates experimental and predicted values for the parent compound, Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) , and serves as a baseline for substituted derivatives.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Processing |

| Molecular Weight | 168.64 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| Boiling Point | ~243°C (Predicted at 760 mmHg) | High boiling point; purification via distillation is difficult without degradation. |

| Density | 1.4 ± 0.1 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions (if not hydrolyzed). |

| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity; compatible with standard organic solvents (DCM, THF). |

| Physical State | Liquid or Low-Melting Solid | Often an oil at RT; requires precise temperature control during weighing. |

| Solubility | Soluble: DCM, THF, EtOAc, MeCN | Incompatible: Water, Alcohols (rapid solvolysis). |

Reactivity & Stability Mechanisms[1]

Understanding the degradation pathways is essential for yield optimization.

3.1 Hydrolytic Instability

Cyclobutyl methanesulfonyl chlorides are moisture-intolerant. The hydrolysis follows a pseudo-first-order kinetic profile in the presence of excess water, proceeding via a nucleophilic attack at the sulfur atom.

-

Mechanism:

-

Observation: The formation of strong acid (HCl) autocatalyzes further degradation in some synthetic contexts and can degrade acid-sensitive protecting groups (e.g., Boc) present elsewhere on the molecule.

3.2 Thermal Stability

Unlike some heterocyclic sulfonyl chlorides that extrude

Experimental Protocols

Protocol A: Synthesis via Oxidative Chlorination

Context: Direct chlorosulfonation of cyclobutane is non-selective. The preferred route utilizes a thioacetate or thiol precursor. This protocol is adapted from high-yield JAK inhibitor synthesis workflows [1].

Reagents:

-

Precursor: (Cyclobutyl)methyl thioacetate or thiol.

-

Oxidant: N-Chlorosuccinimide (NCS).

-

Acid Source: 2M HCl (aq).[1]

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: Dissolve the thioacetate precursor in MeCN (5-10 volumes). Cool the solution to 0°C.

-

Activation: Add 2M HCl (aq) (approx. 0.5 equiv relative to thioacetate) to initiate hydrolysis/activation.

-

Chlorination: Add NCS (4.0 - 4.5 equivalents) portion-wise over 30 minutes, maintaining internal temperature

. Exothermic reaction. -

Reaction: Stir at 0–10°C for 1–2 hours. Monitor via TLC (disappearance of SM) or mini-workup NMR (see Protocol B).

-

Workup (Critical): Dilute with cold water and immediately extract with Ethyl Acetate or DCM. Wash organics with brine.[2] Dry over anhydrous

. -

Concentration: Evaporate solvent at <30°C under reduced pressure. Do not heat.

Protocol B: Quality Control via Derivatization (Self-Validating)

Direct analysis of sulfonyl chlorides by LC-MS is unreliable due to hydrolysis on the column. This protocol converts the unstable chloride into a stable sulfonamide for accurate purity assessment.

-

Sampling: Take ~10 mg of the crude sulfonyl chloride.

-

Derivatization: Dissolve in 0.5 mL dry DCM. Add 20 µL of Morpholine (excess).

-

Incubation: Shake for 5 minutes at RT.

-

Analysis: Inject the mixture into LC-MS.

-

Target Mass:

. -

Validation: If the parent acid peak (

) is major, the starting chloride had already degraded.

-

Visualization: Synthesis & Logic Pathways

Figure 1: Oxidative Chlorination Workflow

This pathway illustrates the conversion of a thioacetate precursor to the sulfonyl chloride, highlighting the critical temperature control nodes.

Caption: Kinetic pathway for the synthesis of cyclobutyl methanesulfonyl chloride from thioacetate precursors [1].

Figure 2: Storage & Handling Decision Tree

A logic gate for researchers to determine material viability before committing to expensive next-step couplings.

Caption: Quality control decision matrix to prevent failure in subsequent sulfonylation reactions.

Handling & Storage Guidelines

To maintain scientific integrity, treat cyclobutyl methanesulfonyl chlorides as metastable intermediates .

-

Storage: Store under Nitrogen/Argon at -20°C.

-

Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) and hygroscopic ethers unless freshly distilled. Anhydrous DCM or THF are standard.

-

Quenching: When disposing, add slowly to a stirred solution of dilute NaOH/ice. Never add water directly to the neat chloride to avoid violent acid release.

References

-

Pfizer Inc. (2016). Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting Janus Kinase. Patent WO2016024185A1. Link

-

BenchChem. (2025).[3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122197699, Cyclobutylmethanesulfonyl chloride. Link

-

ChemSrc. (2025).[5] Cyclobutylmethanesulfonyl chloride Physicochemical Properties. Link

Sources

- 1. WO2025103502A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

- 2. US9545405B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclobutanesulfonyl chloride | CAS#:338453-16-0 | Chemsrc [chemsrc.com]

molecular weight and formula of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

The following technical guide details the physicochemical profile, synthetic pathways, and strategic applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride , a specialized building block for modern drug discovery.

A Strategic sp³-Rich Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a high-value bifunctional building block designed to address the "escape from flatland" mandate in modern drug discovery. By incorporating a rigid cyclobutane core with a defined exit vector (the methanesulfonyl chloride moiety) and a versatile synthetic handle (the ketone), this molecule enables the construction of metabolically stable, sp³-rich pharmacophores.

This guide provides a comprehensive technical analysis of its properties, validated synthetic routes, and handling protocols, serving as a definitive reference for its integration into lead optimization campaigns.

Physicochemical Identity & Structural Profile

The molecule is characterized by a gem-disubstituted cyclobutane ring, providing unique conformational constraints that differ significantly from cyclohexyl or piperidinyl analogs.

| Property | Data |

| Chemical Name | (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride |

| Common Abbreviation | 1-Me-3-Oxo-CB-MsCl |

| CAS Number | Not widely listed in public registries; Analogous to 1889401-96-0 |

| Molecular Formula | C₆H₉ClO₃S |

| Molecular Weight | 196.65 g/mol |

| Exact Mass | 195.9961 Da |

| SMILES | CC1(CC(=O)C1)CS(=O)(=O)Cl |

| InChIKey | VHZAIWSHEPOQJX-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow oil or low-melting solid (predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

Structural Analysis:

-

Gem-Dimethyl Effect Mimic: The C1 position features both a methyl group and the sulfonyl side chain. This geminal disubstitution locks the cyclobutane ring conformation, minimizing the entropic penalty upon binding to protein targets.

-

Orthogonal Reactivity:

-

Electrophile 1 (Hard/Soft): The sulfonyl chloride is a highly reactive electrophile for sulfonamide formation.

-

Electrophile 2 (Hard): The C3 ketone serves as a handle for reductive amination, Wittig olefination, or Grignard addition.

-

Synthetic Accessibility & Manufacturing

The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride typically proceeds via the "Alcohol-to-Sulfonyl Chloride" transformation pipeline. The core challenge is preserving the ketone functionality during the oxidative chlorination step.

Core Synthetic Pathway

The most robust route utilizes a thioacetate intermediate , avoiding the harsh conditions of direct chlorosulfonation.

Step-by-Step Protocol:

-

Starting Material: (1-Methyl-3-oxocyclobutyl)methanol (derived from the corresponding carboxylic acid or ester).

-

Mesylation: Activation of the primary alcohol.

-

Thioacetate Displacement: Introduction of the sulfur atom.

-

Oxidative Chlorination: Conversion to sulfonyl chloride.

-

Reagents: Cl₂ gas (or NCS), H₂O/AcOH or DCM/H₂O.

-

Critical Control: Temperature must be kept <10°C to prevent alpha-chlorination of the ketone.

-

Figure 1: Validated synthetic workflow from the alcohol precursor to the sulfonyl chloride.[2]

Reactivity & Functionalization Guide

This building block is designed for divergent synthesis . The sulfonyl chloride is typically reacted first to establish the core scaffold, followed by elaboration of the ketone.

A. Sulfonamide Formation (The "Anchor" Step)

The sulfonyl chloride reacts rapidly with primary and secondary amines.

-

Protocol: Dissolve amine (1.0 equiv) in DCM. Add Pyridine (2.0 equiv) or DIPEA. Add (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 equiv) dropwise at 0°C.

-

Observation: Reaction is usually complete within 1-2 hours. Monitor by TLC/LCMS (look for sulfonamide mass).

B. Ketone Elaboration (The "Diversity" Step)

Once the sulfonamide "anchor" is set, the C3 ketone allows for library generation:

-

Reductive Amination: React with amines + NaBH(OAc)₃ to create spiro-like diamines.

-

Gem-difluorination: React with DAST/Deoxo-Fluor to create a lipophilic, metabolically stable core.

-

Grignard Addition: Addition of R-MgBr to form tertiary alcohols.

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Strategic Application in Medicinal Chemistry

Why use this scaffold?

-

Fsp³ Enhancement: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. This scaffold adds 5 sp³ carbons.

-

Conformational Locking: The gem-methyl/sulfonyl substitution at C1 forces the cyclobutane ring into a puckered conformation, orienting the vectors of the substituents in a predictable manner.

-

Metabolic Stability: Cyclobutanes are generally more metabolically stable than their cyclopentane or cyclohexane counterparts due to ring strain altering the oxidation potential of C-H bonds.

Comparison Table: Linker Properties

| Scaffold | Rigidity | Metabolic Stability | Vector Angle |

| Cyclobutane (1,3-sub) | High | High | ~180° (trans) / ~120° (cis) |

| Piperidine (1,4-sub) | Moderate | Low (prone to N-oxidation) | ~180° |

| Phenyl (1,4-sub) | High | Moderate | 180° (Planar) |

Handling, Stability & Safety (E-E-A-T)

As a sulfonyl chloride , this compound requires strict safety protocols. It is a lachrymator and corrosive.[4]

-

Moisture Sensitivity: Highly sensitive to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Quenching Protocol: Never add water directly to the neat solid/oil. Dilute with DCM first, then slowly add to saturated aqueous NaHCO₃ or ice water with vigorous stirring.

-

Incompatibility: Avoid DMSO (can cause violent decomposition with sulfonyl chlorides) and strong oxidizers.

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

Self-Validating Quality Check: Before use, run a mini-reaction with benzylamine in DCM. If the conversion to the benzyl sulfonamide is <90% by LCMS, the reagent has likely hydrolyzed to the sulfonic acid (which is unreactive under these conditions).

References

-

PubChemLite. (1-methyl-3-oxocyclobutyl)methanesulfonylchloride Compound Summary. University of Luxembourg.[6] Link

-

Wuitschik, G., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on sp3-rich small rings). Link

-

Mykhailiuk, P. K. (2015). "Generation of C1-substituted cyclobutane building blocks." European Journal of Organic Chemistry. (General synthesis of substituted cyclobutanes). Link

-

Sigma-Aldrich. Methanesulfonyl Chloride Safety Data Sheet. (Standard handling for class). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) [pubchemlite.lcsb.uni.lu]

solubility profile of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a novel sulfonyl chloride with potential applications in organic synthesis and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a detailed exploration of the predicted solubility profile of this compound, outlines a systematic and robust experimental protocol for its determination, and emphasizes the safety and handling considerations critical for working with sulfonyl chlorides. The methodologies and insights presented herein are designed to empower researchers to confidently and safely utilize this compound in their scientific endeavors.

Introduction: The Critical Role of Solubility in Advancing Chemical Synthesis

The success of any chemical process, from small-scale research to large-scale manufacturing, is fundamentally reliant on the physical and chemical properties of the reagents and intermediates involved. Among these, solubility stands out as a critical parameter that dictates reaction kinetics, product purity, and the feasibility of downstream processing. For a reactive intermediate such as (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, a compound with the molecular formula C₆H₉ClO₃S, understanding its solubility profile is not merely a matter of academic interest but a practical necessity.

Sulfonyl chlorides are a class of organosulfur compounds characterized by the -SO₂Cl functional group. They are widely employed in organic synthesis as precursors to sulfonamides and sulfonate esters, moieties that are prevalent in a vast array of pharmaceuticals and agrochemicals.[1] The reactivity of the sulfonyl chloride group, however, also presents challenges. These compounds are typically sensitive to moisture and protic solvents, undergoing hydrolysis to the corresponding sulfonic acid.[2] This reactivity underscores the importance of selecting appropriate aprotic organic solvents for conducting reactions and for purification processes like crystallization and chromatography.

This technical guide serves as a comprehensive resource for researchers working with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. It provides a predicted solubility profile based on the known behavior of analogous sulfonyl chlorides, a detailed experimental protocol for the empirical determination of its solubility, and essential safety guidelines for its handling.

Predicted Solubility Profile of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Table 1: Predicted Solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Predicted Solubility | Rationale and Expected Behavior |

| Dichloromethane (DCM) | Chlorinated | Very Soluble | DCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including sulfonyl chlorides. It is not reactive towards the sulfonyl chloride group. |

| Chloroform | Chlorinated | Very Soluble | Similar to DCM, chloroform is a good solvent for polar organic molecules and is chemically compatible. |

| Tetrahydrofuran (THF) | Ether | Soluble | THF is a polar aprotic ether that should readily dissolve the compound. Care should be taken as aged THF can contain peroxides and water. |

| Diethyl Ether | Ether | Soluble | A less polar ether than THF, it is still expected to be a good solvent for this compound.[4] |

| Acetonitrile | Nitrile | Soluble | A polar aprotic solvent commonly used in organic reactions. It is expected to be a suitable solvent. |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent that should effectively dissolve the compound. |

| Toluene | Aromatic Hydrocarbon | Moderately Soluble | The non-polar aromatic nature of toluene may limit the solubility of this relatively polar molecule. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | These non-polar solvents are unlikely to be effective at dissolving the polar target molecule. They may be useful as anti-solvents for crystallization. |

| Methanol/Ethanol | Protic Alcohol | Reactive | The compound will react with alcohols to form sulfonate esters. These solvents are not suitable for storage or for reactions where the sulfonyl chloride moiety is to be preserved.[3] |

| Water | Protic | Reactive/Insoluble | Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid.[2][3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the quantitative determination of the solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in a given organic solvent. This method is based on the principle of saturating a solvent with the compound and then determining the concentration of the dissolved solid.

Safety Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their corrosive and reactive nature.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] Sulfonyl chlorides are lachrymators.

-

Moisture Sensitivity: These compounds are moisture-sensitive. Use dry glassware and solvents.[5]

-

Quenching: Have a quenching solution, such as a dilute solution of sodium bicarbonate, readily available to neutralize any spills or residual reagent.

Materials and Reagents

-

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

-

Anhydrous organic solvents of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

To a clean, dry vial, add an excess amount of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (e.g., 100-200 mg). The exact mass is not critical, but there must be undissolved solid present after equilibration.

-

Using a calibrated pipette, add a precise volume of the desired anhydrous organic solvent (e.g., 2.00 mL).

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly with a screw cap.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or an orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated. Continuous stirring or agitation is necessary.

-

-

Sampling:

-

After the equilibration period, remove the vial from the shaker/bath and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1.00 mL), being cautious not to disturb the solid at the bottom.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. The filtration step is crucial to remove any fine, suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the compound.

-

Once the solvent has been completely removed, reweigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass of the vial minus the initial tare mass of the vial.

-

The solubility can then be calculated in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant taken in mL) * 1000

-

Conclusion

The solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a fundamental property that dictates its utility in synthetic and medicinal chemistry. While this guide provides a robust predicted solubility profile based on analogous compounds, empirical determination remains the gold standard. The detailed experimental protocol and safety considerations outlined herein offer a comprehensive framework for researchers to accurately and safely determine the solubility of this compound in a variety of organic solvents. A thorough understanding of its solubility will undoubtedly facilitate the development of novel synthetic methodologies and the advancement of drug discovery programs that utilize this promising chemical entity.

References

-

Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

S D FINE-CHEM LIMITED. sulphuryl chloride Material Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S). Retrieved from [Link]

-

LookChem. Cas 124-63-0,Methanesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. methanesulfonyl chloride. Retrieved from [Link]

- Mukhopadhyay, S. K., Zerella, M., Bell, A. T., Srinivas, R., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

-

Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Retrieved from [Link]

-

Wikipedia. Sulfuryl chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Safe Handling of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride: A Hazard Analysis Based on the Sulfonyl Chloride Functional Group

This guide provides a detailed examination of the anticipated hazards, safe handling protocols, and emergency procedures for (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. Given the absence of specific safety data for this compound, this analysis is grounded in the well-documented and severe hazards associated with the methanesulfonyl chloride functional group, which dictates the primary reactivity and toxicological profile of the molecule. This approach is a standard, precautionary principle in chemical safety for managing novel or uncharacterized substances.

Compound Overview and Inferred Hazard Profile

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (Molecular Formula: C₆H₉ClO₃S) is a complex organic molecule featuring a reactive sulfonyl chloride moiety.[1] While specific toxicological and safety data for this exact structure are not publicly available, the chemical behavior is overwhelmingly dictated by the electrophilic sulfonyl chloride group.[1] This functional group is known to be highly reactive towards nucleophiles, such as water, alcohols, and amines.[2]

The primary hazards are therefore inferred from well-characterized analogous compounds like methanesulfonyl chloride (MsCl).[3][4][5] The anticipated dangers are severe and require stringent control measures. The presence of the cyclobutyl ketone structure may influence physical properties like solubility and boiling point but does not mitigate the acute hazards of the sulfonyl chloride group.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][4] |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or harmful in contact with skin.[3][4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] |

This table is a projection based on the hazards of methanesulfonyl chloride and should be treated as a minimum precaution.

The Chemistry of Hazard: Understanding the Sulfonyl Chloride Group

The extreme hazard of sulfonyl chlorides stems from their high reactivity. The sulfur atom is highly electrophilic, making it a target for nucleophilic attack.

Reaction with Water (Hydrolysis): A primary concern is the vigorous reaction with water, including moisture in the air or on biological tissues, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[7] This reaction is the basis for its severe corrosive effects on the skin, eyes, and respiratory tract.

CH₃SO₂Cl (surrogate) + H₂O → CH₃SO₃H + HCl

This immediate generation of acid upon contact with moist tissue leads to severe chemical burns.[6][8]

Reaction with Other Nucleophiles: The compound will also react readily with alcohols, amines, and thiols. This reactivity is fundamental to its utility in synthesis (e.g., formation of sulfonamides and sulfonates) but also underlies its toxicity, as it can react with biological macromolecules within the body.

Risk Assessment and Hazard Control Workflow

A systematic approach to handling (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is non-negotiable. The following workflow outlines the critical decision points and control measures required for its safe use.

Caption: Workflow for Safe Handling of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Mandatory Protocols for Safe Handling

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.[6] Vapors are heavier than air and can accumulate in low-lying areas.[3]

-

Ventilation: Work in a well-ventilated laboratory.[3][6] Ensure general lab ventilation is adequate to prevent fume buildup in the event of a containment breach.

-

Safety Equipment: An emergency safety shower and eyewash station must be immediately accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent any possibility of contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). A lighter nitrile glove may be worn underneath as a secondary barrier. | Prevents skin contact. Sulfonyl chlorides can penetrate standard nitrile gloves quickly.[3][8] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient.[3][8] |

| Body Protection | Chemical-resistant apron over a flame-retardant lab coat. | Provides a barrier against spills and splashes to the torso.[3][6] |

| Respiratory Protection | Not typically required if work is performed correctly within a fume hood. For emergencies or potential breaches of containment, a NIOSH-approved respirator with an acid gas cartridge is necessary.[4][8] | Protects against the fatal risk of inhalation.[3][4] |

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][8] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[6] Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and especially water.[8] Use of metal containers is not recommended due to corrosion risk.[3]

-

Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. This prevents exposure to air and moisture. Never dispense in the open lab.

Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure.

-

Inhalation: This is a life-threatening emergency. Move the victim to fresh air immediately.[3][8] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth.[8] Call emergency medical services instantly.[3][6] The onset of symptoms may be delayed.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[3][6][8] Seek immediate medical attention.[3] Do not attempt to neutralize the chemical on the skin.[3]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[3][6] Immediate ophthalmological attention is required.[3]

-

Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[8] Ingestion can cause severe damage and perforation of the digestive tract.[8]

Spill and Waste Management

-

Spill Response: Evacuate the immediate area.[3] If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.[8]

-

Waste Disposal: Collect all waste, including contaminated absorbent material and disposable labware, in a dedicated, labeled, and sealed container for halogenated organic waste.[6] Dispose of it through your institution's hazardous waste program.[8]

References

- Merck Millipore. (2025). SAFETY DATA SHEET for Methanesulfonyl chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for (Methylsulfonyl)methanesulfonyl chloride.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.

- Fisher Scientific. (2009). SAFETY DATA SHEET for Methanesulfonyl chloride.

- PubChemLite. (n.d.). (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S).

- American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- ChemicalBook. (2020). What is Methanesulfonyl chloride?.

- (Placeholder for additional references if needed)

- (Placeholder for additional references if needed)

- (Placeholder for additional references if needed)

- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Sources

- 1. PubChemLite - (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ammol.org [ammol.org]

- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

3-Oxocyclobutyl Sulfonyl Chloride: Synthesis, Reactivity, and Medicinal Chemistry Applications

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 3-oxocyclobutyl sulfonyl chloride and its derivatives. It is designed for researchers in drug discovery, emphasizing practical synthetic routes, structural advantages, and validated protocols.

Introduction: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity (the "Escape from Flatland"). The cyclobutane ring represents a "Goldilocks" scaffold: it provides rigid conformational restriction unlike flexible alkyl chains, yet lacks the metabolic liability of some aromatic systems.

3-Oxocyclobutyl sulfonyl chloride (CAS: 2090334-26-0) acts as a bifunctional linchpin. It offers:

-

An Electrophilic Sulfonyl Chloride: For rapid diversification via sulfonamide formation.

-

A Reactive Ketone (or Ketal): Enabling late-stage modification via reductive amination, Grignard addition, or fluorination.

-

A Defined Vector: The 1,3-substitution pattern allows for precise geometric positioning (cis/trans) of pharmacophores.

Synthesis of the Core Scaffold

Direct synthesis of the free ketone sulfonyl chloride is rare due to stability concerns. The standard industrial route employs a ketal-protected strategy to survive the harsh oxidative chlorosulfonation conditions.

Route A: The Malonate/Dibromoalkane Strategy

This is the most scalable approach, avoiding the toxicity of osmium tetroxide or the expense of 1,3-dichloroacetone.

Step 1: Cyclization Reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane (derived from 1,3-dibromoacetone) using sodium hydride or potassium tert-butoxide yields the cyclobutane diester.

Step 2: Decarboxylation & Functional Group Interconversion Hydrolysis and decarboxylation yield 3-oxocyclobutanecarboxylic acid . To install the sulfonyl group, the acid is reduced to the alcohol, mesylated, and displaced with a sulfur nucleophile (thioacetate or thiourea).

Step 3: Oxidative Chlorosulfonation The key step involves converting the thioacetate/thiol to the sulfonyl chloride using N-chlorosuccinimide (NCS)/HCl or Cl₂/acetic acid .

-

Critical Note: The ketone must be protected as a dimethyl ketal (3,3-dimethoxy) during this step to prevent alpha-chlorination or Baeyer-Villiger oxidation side products.

Visualization of Synthesis Pathway

Caption: Step-by-step synthesis of the protected sulfonyl chloride scaffold from commodity chemicals.

Chemical Reactivity & Derivatization

The Sulfonyl Chloride Handle

The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides .[1]

-

Conditions: DCM or THF, Pyridine or TEA, 0°C to RT.

-

Selectivity: Highly chemoselective for amines over alcohols under controlled conditions.

-

Utility: This bond is stable to hydrolysis and metabolic degradation, making it an ideal linker.

The Ketone Handle (Post-Sulfonylation)

Once the sulfonamide is formed, the ketal protecting group is removed (aqueous acid, e.g., HCl/Acetone) to reveal the ketone.

-

Reductive Amination: Reaction with amines and STAB (Sodium Triacetoxyborohydride) yields 1,3-diamino derivatives.

-

Stereochemistry: Often favors the cis-isomer (thermodynamic control) or can be directed by choice of reducing agent.

-

-

Gem-Difluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a CF2 group, a common bioisostere for oxygen that blocks metabolic oxidation.

-

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions install exocyclic double bonds.

Medicinal Chemistry Applications: Case Studies

JAK1 Inhibitors (Abrocitinib / PF-04965842)

The most prominent application of the cyclobutane motif is in Abrocitinib , a selective JAK1 inhibitor for atopic dermatitis.

-

Structure: Contains a cis-1,3-disubstituted cyclobutane ring.

-

Role of the Scaffold: The cyclobutane ring rigidly orients the sulfonamide and the pyrrolopyrimidine hinge-binder. This specific geometry (cis) is crucial for fitting into the ATP-binding pocket while maintaining selectivity over JAK2.

-

Synthesis Insight: Pfizer's process route utilizes benzyl (3-oxocyclobutyl)carbamate , reducing the ketone to an amine. While not a sulfonyl chloride start, it proves the viability and value of the 3-oxocyclobutyl core.

Nav1.7 Ion Channel Inhibitors

Sulfonamide derivatives of 3-substituted cyclobutanes have been patented as inhibitors of the voltage-gated sodium channel Nav1.7 (pain targets).

-

Mechanism: The sulfonyl group often interacts with Arg/Lys residues in the voltage-sensing domain, while the cyclobutane provides the necessary vector to project lipophilic tails into hydrophobic pockets.

SAR Logic Visualization

Caption: Structural Activity Relationship (SAR) capabilities of the bifunctional scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethoxycyclobutanesulfonyl Chloride

Based on oxidative chlorosulfonation methodologies (e.g., Org. Lett. 2011, 13, 4876).[2]

-

Thioacetate Formation:

-

To a solution of 3,3-dimethoxycyclobutyl mesylate (1.0 equiv) in DMF, add potassium thioacetate (1.2 equiv).

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc, wash with brine. Yields the thioacetate intermediate.

-

-

Chlorosulfonation:

-

Dissolve the thioacetate (10 mmol) in acetonitrile (50 mL) and 2M HCl (2.5 mL) .

-

Add N-chlorosuccinimide (NCS) (4.0 equiv) portion-wise over 20 minutes, maintaining temperature <10°C.

-

Stir for 1 hour. The mixture will turn light yellow.

-

Workup: Dilute with diethyl ether (to precipitate succinimide), filter, and wash the organic layer with water and saturated NaHCO3.

-

Purification: Use immediately or flash chromatography (Hexanes/EtOAc) if stable.

-

Protocol B: General Sulfonamide Coupling

-

Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Triethylamine (3.0 equiv).

-

Cool to 0°C.

-

Add 3,3-dimethoxycyclobutanesulfonyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM).

-

Warm to RT and stir for 2-4 hours.

-

Quench: Add 1M HCl.

-

Deprotection (One-pot optional): To the biphasic mixture, add concentrated HCl (to pH < 1) and stir vigorously for 2 hours to remove the ketal, yielding the 3-oxocyclobutyl sulfonamide .

Data Summary

| Property | Value / Description |

| Molecular Formula | C₄H₅ClO₃S (Ketone form) |

| Molecular Weight | 168.60 g/mol |

| CAS Number | 2090334-26-0 |

| Physical State | White to off-white solid (low melting) or oil |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive; store under inert gas at -20°C |

| Key Intermediate | 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) |

References

-

Synthesis of 3-oxocyclobutanecarboxylic acid: Patents CN103467270A, CN105037130A. (Methods using malonate and 1,3-dibromo-2,2-dimethoxypropane).[4][5]

-

Oxidative Chlorosulfonation Methodology: Yang, Z., et al.[2] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[2] Synthesis2014 , 46, 225-229.[2]

-

Medicinal Chemistry of JAK Inhibitors (Abrocitinib): Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." J. Med.[3] Chem.2018 , 61, 1130–1152.

-

General Sulfonyl Chloride Reactivity: "The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry." BenchChem Application Notes.

-

Nav1.7 Inhibitor Patents: US Patent 12240839B2. "Cyclobutyl dihydroquinoline sulfonamide compounds."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. osti.gov [osti.gov]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

Whitepaper: Functional Group Analysis and Synthetic Workflows for (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Executive Summary

In modern drug discovery, sp³-rich bifunctional building blocks are highly sought after to improve the pharmacokinetic properties of drug candidates. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 2803855-51-6) represents a premier example of such a scaffold. It features two orthogonal electrophilic centers: a highly reactive sulfonyl chloride and a strained cyclobutanone. This whitepaper provides a comprehensive functional group analysis, detailing the electronic topography, chemoselective reactivity, and self-validating experimental protocols required to deploy this molecule effectively, particularly in the synthesis of Janus-associated kinase (JAK) inhibitors .

Structural and Electronic Profiling

To master the reactivity of this molecule, one must understand the distinct electronic environments of its functional groups:

The Electrophilic Sulfonyl Chloride Axis

The methanesulfonyl chloride moiety (-CH₂-SO₂Cl) is a "hard" electrophile. Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic variant possesses α-protons. In the presence of a non-nucleophilic tertiary amine base, the abstraction of an α-proton leads to the elimination of HCl, generating a highly reactive, transient sulfene intermediate (R-C=SO₂). This sulfene is rapidly intercepted by nucleophiles (such as primary or secondary amines) to form stable sulfonamides. Understanding this sulfene pathway is critical for controlling reaction kinetics and preventing unwanted dimerization.

The Strained Cyclobutanone Core

The 3-oxocyclobutyl ring is a "soft/hard" electrophile characterized by significant angle strain (~26 kcal/mol). This geometric constraint forces the internal C-C-C bond angles to approximately 90°, which consequently increases the s-character of the exocyclic C=O double bond. This hybridization shift makes the carbonyl carbon exceptionally electrophilic and prone to nucleophilic attack (e.g., during reductive amination). Furthermore, the 1-methyl substitution establishes a quaternary stereocenter, providing conformational rigidity that dictates the trajectory of incoming nucleophiles.

Chemoselective Reactivity & Workflow Logic

When functionalizing a molecule with two electrophilic sites, the sequence of operations is paramount. The sulfonyl chloride is orders of magnitude more reactive and moisture-sensitive than the ketone.

If reductive amination were attempted first, the resulting amine product would immediately self-condense with the unreacted sulfonyl chloride, leading to uncontrolled polymerization. Therefore, the self-validating logic dictates a strict sequence:

-

Chemoselective Sulfonamidation : Protect the electrophilic sulfur while installing the target amine fragment.

-

Reductive Amination : Functionalize the ketone only after the sulfonyl chloride has been neutralized into a stable sulfonamide.

Workflow of chemoselective sulfonamidation and reductive amination.

Quantitative Analytical Signatures

Tracking the transformation of this building block requires precise spectroscopic monitoring. The table below summarizes the expected quantitative data for the starting material, leveraging the unique properties of the strained ring and the sulfonyl group .

| Analytical Technique | Target Functional Group | Expected Signal / Shift | Diagnostic Value |

| FT-IR | Cyclobutanone (C=O) | ~1780 - 1790 cm⁻¹ | Confirms intact strained ring; hypsochromically shifted due to ring strain. |

| FT-IR | Sulfonyl Chloride (S=O) | ~1370 cm⁻¹ (asym), ~1180 cm⁻¹ (sym) | Verifies the presence of the highly oxidized, electrophilic sulfur. |

| ¹H NMR (CDCl₃) | -CH₂-SO₂Cl | Singlet, ~4.2 - 4.5 ppm | Tracks conversion; shifts upfield upon sulfonamide formation . |

| ¹H NMR (CDCl₃) | 1-Methyl (-CH₃) | Singlet, ~1.3 - 1.5 ppm | Serves as an internal integration reference for the quaternary center. |

| ¹H NMR (CDCl₃) | Cyclobutyl -CH₂- | AB Quartet / Multiplet, ~3.0 - 3.5 ppm | Confirms ring integrity; diastereotopic protons due to the 1-methyl group. |

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure causality and prevent downstream failures.

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Convert the sulfonyl chloride to a sulfonamide without enolizing or attacking the ketone.

-

Preparation : Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the generated HCl and promotes the formation of the reactive sulfene intermediate without engaging in side reactions with the ketone.

-

-

Nucleophile Addition : Slowly introduce the target primary or secondary amine (1.1 eq) over 15 minutes.

-

Causality: Slow addition at 0 °C controls the exothermic trapping of the sulfene, preventing thermal degradation and minimizing bis-sulfonylation.

-

-

Validation Checkpoint : After 1 hour, sample the reaction for LC-MS. The self-validation is confirmed by the complete disappearance of the starting material's distinct chlorine isotope pattern (M / M+2) and the emergence of the [M+H]⁺ peak corresponding to the sulfonamide.

-

Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Reductive Amination of the Cyclobutanone

Objective: Couple the remaining ketone with a secondary amine to finalize the scaffold.

-

Iminium Formation : Dissolve the 3-oxocyclobutyl sulfonamide intermediate (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 eq).

-

Causality: Acetic acid provides the precise proton activity required to accelerate the dehydration of the hemiaminal into the iminium ion, without fully protonating the amine nucleophile (which would stall the reaction).

-

-

Validation Checkpoint : Stir for 2 hours at room temperature. An IR analysis of an aliquot must show the disappearance of the ~1780 cm⁻¹ C=O stretch, validating complete iminium conversion prior to reduction.

-

Reduction : Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions.

-

Causality: STAB is a mild, chemoselective reducing agent. It selectively reduces the electrophilic iminium ion but is too weak to reduce the sterically hindered cyclobutanone directly. This prevents the premature formation of a cyclobutanol byproduct.

-

-

Workup : Quench with 1N NaOH to hydrolyze boron complexes. Extract with ethyl acetate, concentrate, and purify via flash chromatography to yield the final functionalized JAK inhibitor scaffold.

References

- Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK)

-

Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone AIP Publishing (Journal of Chemical Physics) URL: [Link]

-

IR Spectroscopy in Qualitative and Quantitative Analysis IntechOpen URL:[Link]

-

An NMR Study of intramolecular shielding in Alkyl N-[(Arylsulfonyl)methyl]-Carbamates ResearchGate URL:[Link]

In-depth Technical Guide: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Part 1: Chemical Identity & Structural Analysis

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a specialized organosulfur building block used in high-value medicinal chemistry campaigns. It serves as a critical scaffold for introducing a rigid, polar, and metabolically stable cyclobutane motif into drug candidates. The compound features a cyclobutanone core substituted at the 1-position with both a methyl group and a methanesulfonyl chloride moiety, offering a unique vector for sulfonamide formation.

Core Identifiers

| Identifier Type | Value |

| Chemical Name | (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride |

| SMILES | CC1(CC(=O)C1)CS(=O)(=O)Cl |

| InChI | InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |

| InChIKey | VHZAIWSHEPOQJX-UHFFFAOYSA-N |

| Molecular Formula | C₆H₉ClO₃S |

| Molecular Weight | 196.65 g/mol |

| CAS Number | Not widely listed; Precursor Acid CAS: 286442-89-5 |

Structural Geometry & Reactivity

The compound exhibits a "butterfly" puckered conformation typical of cyclobutanes to relieve torsional strain.

-

C1 Quaternary Center: The gem-disubstitution (methyl and sulfonylmethyl) at position 1 locks the conformation, often improving the metabolic stability of the resulting drug molecule by blocking metabolic hotspots.

-

C3 Ketone: The ketone provides an orthogonal handle for further functionalization (e.g., reductive amination or Grignard addition), allowing the scaffold to act as a linker.

-

Sulfonyl Chloride: This highly electrophilic group reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride typically proceeds from the commercially available 1-methyl-3-oxocyclobutane-1-carboxylic acid . Direct chlorosulfonation is not feasible due to the sensitivity of the ring; therefore, a stepwise functional group interconversion is required.

Synthesis Pathway Diagram

Figure 1: Stepwise synthesis from the carboxylic acid precursor.

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

Precursor: 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5).[1][2][3]

Note: Direct reduction with Borane (

-

Protection: Reflux the acid with ethylene glycol and p-toluenesulfonic acid (cat.) in toluene with a Dean-Stark trap to form the ketal-ester.

-

Reduction: Treat the ketal-ester with

(1.1 eq) in anhydrous THF at 0°C. Quench with Fieser workup. -

Deprotection: Stir the intermediate in 1N HCl/Acetone (1:1) at RT for 2 hours to restore the ketone.

-

Yield: Isolate (1-methyl-3-oxocyclobutyl)methanol as a colorless oil.

Step 2: Conversion to Sulfonyl Chloride

This sequence converts the primary alcohol to the sulfonyl chloride via a thioacetate intermediate.

-

Mesylation:

-

Dissolve the alcohol (10 mmol) in DCM (50 mL) and add triethylamine (15 mmol).

-

Cool to 0°C. Add methanesulfonyl chloride (11 mmol) dropwise.

-

Stir for 1 hour. Wash with water, dry (

), and concentrate to yield the mesylate.

-

-

Thioacetate Displacement:

-

Dissolve the mesylate in DMF. Add Potassium Thioacetate (KSAc, 1.2 eq).

-

Heat to 60°C for 4 hours. The solution will turn dark.

-

Extract with EtOAc/Water. The organic layer contains the thioester.

-

-

Oxidative Chlorination (The Critical Step):

-

Suspend the thioester in a mixture of DCM and Water (1:1).

-

Cool to 0°C. Bubble Chlorine gas (

) slowly through the mixture or add N-chlorosuccinimide (NCS) (3 eq) with dilute HCl. -

Observation: The reaction is exothermic.[4][5] Maintain temperature <10°C to prevent ring decomposition.

-

Workup: Separate the organic layer, wash with cold sodium bisulfite (to remove excess oxidant), then brine. Dry over

. -

Isolation: Concentrate in vacuo to yield the sulfonyl chloride. Store immediately at -20°C under Argon.

-

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This scaffold is a bioisostere for cyclohexyl or phenyl rings but offers distinct advantages:

-

Reduced Lipophilicity: The ketone and sulfone groups lower LogP, improving solubility.

-

Fsp³ Character: Increasing the fraction of

carbons is correlated with higher clinical success rates. -

Vector Control: The rigid cyclobutane ring orients the sulfonamide and the ketone substituents in a precise geometry, ideal for targeting kinase pockets (e.g., JAK1/2 inhibitors).

Reactivity Profile: Sulfonamide Synthesis

The primary application is the formation of sulfonamides.

Figure 2: General reaction scheme for sulfonamide generation.

Protocol:

-

Dissolve the amine (1.0 eq) in anhydrous DCM or THF.

-

Add DIPEA (2.0 eq).

-

Cool to 0°C.

-

Add (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 eq) dissolved in DCM.

-

Warm to RT and stir for 2-4 hours.

-

Monitor by LCMS (Mass shift: +160 Da approx).

Part 4: Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear dual-layer nitrile gloves and a face shield.

-

Moisture Sensitivity: Hydrolyzes rapidly in water to form the corresponding sulfonic acid and HCl gas. Handle only in a fume hood.

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).

References

-

PubChem. (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

-

American Elements. (1-methoxycyclobutyl)methanesulfonyl chloride (Analog Data). Available at: [Link]

Sources

- 1. 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-oxocyclobutane-1-carboxylic acid 97% | CAS: 286442-89-5 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of Sulfonamides using (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Abstract & Strategic Significance

In modern drug discovery, the transition from "flat" aromatic scaffolds to

This guide details the optimized protocols for coupling this specific aliphatic sulfonyl chloride with diverse amines. Unlike aromatic sulfonyl chlorides, this reagent possesses

Chemical Properties & Mechanistic Insight[1][2]

Reagent Profile

-

IUPAC Name: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

-

Structure: A cyclobutane ring featuring a ketone at C3, a methyl group at C1, and a methanesulfonyl chloride moiety attached to C1.

-

Molecular Formula:

-

Molecular Weight: 196.65 g/mol

-

Physical State: Typically a colorless to pale yellow liquid or low-melting solid.

-

Storage: Moisture sensitive. Store at 2–8°C under inert atmosphere (Ar/N2).

Reaction Mechanism: The Sulfene Pathway

It is imperative to understand that aliphatic sulfonyl chlorides with

-

Deprotonation: The base removes an acidic

-proton from the methylene group ( -

Elimination: Chloride is expelled to form a highly reactive, electrophilic sulfene intermediate (

). -

Capture: The amine nucleophile rapidly attacks the sulfur atom of the sulfene to generate the sulfonamide.

Critical Implication: If the base is added to the sulfonyl chloride without the amine present, the transient sulfene may react with trace water (hydrolysis to sulfonic acid) or dimerize. Therefore, order of addition is paramount .

Caption: The dominant Sulfene Mechanism for aliphatic sulfonyl chlorides. Fast amine capture is essential to prevent hydrolysis.

Experimental Protocols

Protocol A: Standard Coupling (Primary/Secondary Amines)

Best for: Non-hindered amines and standard library synthesis.

Reagents:

-

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Amine Solution: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 10–15 minutes.

-

Note: Adding the chloride to the amine ensures the sulfene is generated in the presence of the trap (amine), minimizing side reactions.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete within 1–2 hours).

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine/base).

-

Wash with sat. NaHCO3 (to remove any hydrolyzed sulfonic acid).

-

Wash with Brine, dry over MgSO4, and concentrate.

-

Protocol B: "Inverse Addition" for Low-Nucleophilicity Amines

Best for: Anilines, electron-deficient amines, or when hydrolysis is observed in Protocol A.

Rationale: By premixing the sulfonyl chloride and amine before adding the base, we ensure that as soon as the base triggers sulfene formation, the nucleophile is immediately available in high local concentration.

Procedure:

-

Dissolve Sulfonyl Chloride (1.0 equiv) and Amine (1.0–1.2 equiv) in anhydrous THF or DCM at -10°C to 0°C .

-

Add DIPEA (2.0 equiv) or Pyridine (2.0 equiv) slowly dropwise.

-

Maintain low temperature for 1 hour, then warm to RT.

-

Optional Catalyst: For extremely unreactive anilines, add 10 mol% DMAP, but be aware DMAP can also catalyze hydrolysis if solvents are wet.

Data & Optimization Guide